molecular formula C11H16ClNO2S B4393980 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide

1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide

Cat. No.: B4393980
M. Wt: 261.77 g/mol
InChI Key: COBUDBZWMNMYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a methanesulfonamide backbone, with a 2-chlorophenyl and two diethyl groups as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzenesulfonyl chloride+diethylamineThis compound+HCl\text{2-chlorobenzenesulfonyl chloride} + \text{diethylamine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzenesulfonyl chloride+diethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Amine derivatives are typically formed.

Scientific Research Applications

1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-methylmethanesulfonamide
  • 1-(2-chlorophenyl)-N,N-dimethylmethanesulfonamide
  • 1-(2-chlorophenyl)-N-ethylmethanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the diethyl groups enhances its lipophilicity, which can improve its ability to penetrate biological membranes and reach its target sites more effectively compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S/c1-3-13(4-2)16(14,15)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBUDBZWMNMYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.